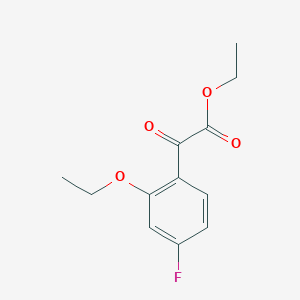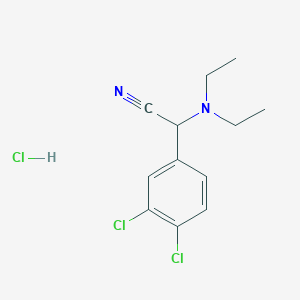
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane
Vue d'ensemble
Description
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane: is an organic compound that contains sulfur and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane typically involves the reaction of 2-phenylpropan-2-ol with a trifluoromethylthiolating reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is used as a reagent in organic synthesis for introducing trifluoromethylthio groups into molecules, which can enhance their chemical properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique chemical properties make it a candidate for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The compound can modulate specific pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
- (Trifluoromethylthio)phthalimide
- ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane
- Billard’s trifluoromethyl sulfenamides
Uniqueness: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethylthio group provides high lipophilicity and strong electron-withdrawing effects, making it a valuable reagent in various applications .
Propriétés
IUPAC Name |
2-(trifluoromethylsulfanyloxy)propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,14-15-10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAJORZDVDXTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OSC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)
![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)





![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)


![(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride](/img/structure/B1460140.png)
![4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1460141.png)

